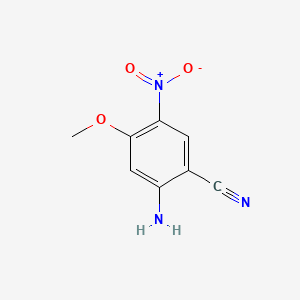

2-Amino-4-methoxy-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDXIVHSGDCURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718986 | |

| Record name | 2-Amino-4-methoxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-82-1 | |

| Record name | 2-Amino-4-methoxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-5-nitrobenzonitrile is a substituted benzonitrile with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of amino, methoxy, and nitro functional groups on the benzonitrile scaffold offers multiple reaction sites for further chemical modifications. Benzonitrile derivatives are known to play significant roles in drug discovery, acting as pharmacophores in various therapeutic agents, including enzyme inhibitors.[1] This guide outlines a proposed synthetic route, predicted physicochemical properties, and potential biological relevance of this compound.

Physicochemical and Spectral Data

Due to the lack of direct experimental data for this compound, the following table presents predicted data based on its isomer, 4-Amino-2-methoxy-5-nitrobenzonitrile (CAS: 1196074-43-7)[2][3], and other similar structures.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol [2] |

| Appearance | Yellow to orange solid |

| Melting Point | 200-220 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 145-150, 135-140, 115-120, 110-115, 100-105, 95-100, 55-60 |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1580-1620 (N-O stretch, asym), 1330-1370 (N-O stretch, sym), 1200-1300 (C-O stretch) |

| Mass Spectrometry (m/z) | [M]+ calculated for C₈H₇N₃O₃: 193.0487 |

Proposed Synthesis and Experimental Protocol

The proposed synthesis of this compound is a multi-step process starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The protocol is adapted from the synthesis of analogous compounds.[4][5]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent such as DMF or acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(benzyloxy)-4-methoxybenzonitrile.

Step 2: Nitration

-

Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.

-

Filter the precipitated solid, wash with cold water until neutral, and dry to obtain a mixture of nitro isomers.

-

Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer by column chromatography.

Step 3: Reduction of the Nitro Group

-

Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add sodium dithionite (3-4 equivalents) in portions at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-(benzyloxy)-4-methoxybenzonitrile. A similar reduction can be achieved using SnCl₂ in HCl.[4]

Step 4: Deprotection of the Hydroxyl Group (Hydrogenolysis)

-

Dissolve 2-amino-5-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in methanol or ethanol.

-

Add 10% Palladium on carbon (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-5-hydroxy-4-methoxybenzonitrile.

Step 5: Final Nitration

-

Dissolve 2-amino-5-hydroxy-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours at low temperature.

-

Work up the reaction as described in Step 2 to isolate the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

Potential Applications in Drug Discovery

Substituted benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The presence of amino and nitro groups provides handles for further derivatization, making this compound a versatile intermediate for creating libraries of compounds for biological screening.

Logical Relationship in a Drug Discovery Context

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Derivatives of benzonitriles have shown a wide range of biological activities, including antimicrobial and antitubercular effects.[6][7] The structural motifs present in this compound could be explored for the development of novel therapeutic agents.

Safety Information

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. As a nitroaromatic compound, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-aMino-2-Methoxy-5-nitroBenzonitrile | 1196074-43-7 [chemicalbook.com]

- 4. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitubercular activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-methoxy-5-nitrobenzonitrile (CAS No. 1269292-82-1), a substituted benzonitrile derivative. Due to the limited availability of experimental data in publicly accessible literature, this document primarily consolidates predicted properties and outlines a theoretical framework for its synthesis and potential applications. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be interested in this compound as a potential building block or intermediate in organic synthesis.

Chemical and Physical Properties

Precise experimental data for this compound is not widely reported. The following table summarizes its basic identification and predicted physicochemical properties based on computational models.[1] It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1269292-82-1 | [1] |

| Molecular Formula | C₈H₇N₃O₃ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Predicted Boiling Point | 454.4 ± 45.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [1] |

| Predicted Flash Point | 228.6 ± 28.7 °C | [1] |

| Predicted LogP | 1.71 | [1] |

| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | - |

| Melting Point | No experimental data available. | - |

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential pathway could involve the nitration of a suitably substituted aminobenzonitrile or the amination of a nitro-substituted benzonitrile.

Hypothetical Synthesis Workflow

The following diagram illustrates a possible, though not experimentally confirmed, synthetic pathway. This serves as a logical guide for a potential laboratory synthesis.

A possible synthetic route for this compound.

Detailed Hypothetical Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methoxybenzonitrile in concentrated sulfuric acid at a low temperature (e.g., 0 °C) using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and temperature control is critical to prevent over-nitration and side product formation.

-

Quenching and Isolation: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the mixture over crushed ice to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification may be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a generalized protocol and would require optimization and validation in a laboratory setting. All handling of concentrated acids and nitrated compounds should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Research and Drug Development

Currently, there is no direct evidence in the scientific literature detailing the use of this compound in specific drug development programs or as a biologically active agent. However, its structural motifs suggest potential utility as a chemical intermediate. A related compound, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is known to be an intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy. This suggests that this compound could be a precursor for the synthesis of similarly functionalized pharmacophores.

The presence of amino, nitro, and cyano groups provides multiple reaction sites for further chemical modifications, making it a potentially versatile building block for creating libraries of novel compounds for biological screening.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. The following is general guidance based on the safety profiles of structurally similar compounds. A substance-specific SDS should be consulted when available.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: Compounds of this nature may be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with a well-defined structure but a notable lack of experimentally determined physicochemical and biological data in the public domain. While its potential as a synthetic intermediate in pharmaceutical chemistry can be inferred from related structures, further research is needed to characterize its properties and explore its applications. This guide provides the available information and a theoretical framework to aid future research and development efforts involving this compound.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Amino-4-methoxy-5-nitrobenzonitrile, a substituted benzonitrile derivative. Benzonitrile compounds are pivotal structural motifs in medicinal chemistry and materials science. This guide consolidates available data on its chemical structure, physicochemical properties, and key spectral characteristics. It includes a detailed, representative experimental protocol for its synthesis and characterization based on established methods for analogous compounds. The potential biological significance is discussed in the context of related molecules that serve as crucial intermediates in the development of therapeutic agents.

Chemical and Physical Properties

This compound is an aromatic compound featuring amino, methoxy, nitro, and cyano functional groups. These groups contribute to its specific chemical reactivity and potential for further functionalization. While experimental data for this specific molecule is limited, predicted properties and data from closely related isomers provide valuable insights.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1269292-82-1 | [1] |

| Molecular Formula | C₈H₇N₃O₃ | [1] |

| Molecular Weight | 193.16 g/mol | Calculated |

| Appearance | Likely a yellow crystalline powder | Inferred from[2][3] |

| Boiling Point | 454.4 ± 45.0 °C (Predicted) | [1] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 228.6 ± 28.7 °C (Predicted) | [1] |

| Melting Point | 200-207 °C (for 2-Amino-5-nitrobenzonitrile) | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and moderately soluble in alcohols. | Inferred |

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.[4]

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Peaks and Features |

| ¹H NMR | - Aromatic protons (2H) appearing as singlets or doublets in the downfield region (δ 6.5-8.5 ppm). - Methoxy group protons (-OCH₃) as a singlet around δ 3.8-4.0 ppm. - Amino group protons (-NH₂) as a broad singlet (δ 4.0-6.0 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Aromatic carbons (6C) in the δ 100-160 ppm range. - Cyano group carbon (-C≡N) around δ 115-120 ppm. - Methoxy carbon (-OCH₃) around δ 55-60 ppm. - Carbons attached to the nitro and amino groups will be significantly shifted. |

| IR (Infrared) | - N-H stretching of the primary amine at ~3350-3450 cm⁻¹ (typically two bands). - C≡N (nitrile) stretching at ~2220-2240 cm⁻¹. - Asymmetric and symmetric N-O stretching of the nitro group at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively. - C-O stretching of the aryl ether at ~1250 cm⁻¹. - C-N stretching at ~1300 cm⁻¹. |

| Mass Spec (MS) | - Expected molecular ion peak (M⁺) at m/z = 193.05. |

Experimental Protocols

The following section details a representative synthesis protocol for this compound, adapted from established procedures for structurally similar compounds.[4][5] The proposed route involves the reduction of a dinitro precursor.

Synthesis of this compound

This protocol describes the selective reduction of 4-methoxy-2,5-dinitrobenzonitrile to yield the target compound.

Materials:

-

4-methoxy-2,5-dinitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

A solution of 4-methoxy-2,5-dinitrobenzonitrile (1 equivalent) is prepared in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

To this solution, Tin(II) chloride dihydrate (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid.

-

The reaction mixture is heated to reflux (approximately 70-80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The resulting residue is diluted with water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented, its structural motifs are present in molecules of significant pharmacological interest.

-

Intermediate for Kinase Inhibitors: A closely related analog, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a documented key intermediate in the synthesis of Gefitinib.[6] Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain cancers. This suggests that this compound could serve as a valuable precursor for developing novel kinase inhibitors or other targeted therapies.

-

Scaffold in Medicinal Chemistry: The 2-aminobenzonitrile core is a versatile scaffold. The presence of nitro and methoxy groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.

-

Antimicrobial Research: Nitroaromatic compounds are a known class of antimicrobial agents. For instance, analogs of Nitazoxanide, which contain a 2-amino-5-nitrothiazole moiety, exhibit broad-spectrum antibacterial and antiparasitic activity.[7] The nitro group in the target molecule suggests that it and its derivatives could be explored for potential antimicrobial properties.

-

Materials Science: Benzonitrile derivatives are also used as intermediates in the production of dyes and other functional organic materials.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Methoxy-4-nitrobenzonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cphi-online.com [cphi-online.com]

Technical Guide: Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The following tables summarize the available predicted and experimental physical properties.

Table 1: Predicted Physical Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | N/A |

| Molecular Weight | 193.16 g/mol | N/A |

| Boiling Point | 454.4 ± 45.0 °C (Predicted) | Commercial Supplier Data |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | Commercial Supplier Data |

| Flash Point | 228.6 ± 28.7 °C (Predicted) | Commercial Supplier Data |

| Refractive Index | 1.603 (Predicted) | Commercial Supplier Data |

Disclaimer: The data in Table 1 are computationally predicted and have not been experimentally verified. These values should be used as estimates.

Table 2: Experimental Physical Properties of 2-Amino-5-nitrobenzonitrile

For the purpose of providing a reference point, the experimental data for the related compound 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) are presented below. It is crucial to recognize that this is a different chemical entity.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1], Sigma-Aldrich |

| Melting Point | 200-207 °C | Sigma-Aldrich |

| Appearance | Yellow to brown powder | NINGBO INNO PHARMCHEM CO.,LTD.[2], PubChem[1] |

| Solubility | Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[2] | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available due to the lack of published experimental data. However, a standard operating procedure for a key physical property determination, the melting point, is provided below as a general guideline.

Protocol: Melting Point Determination by Capillary Method

This protocol describes the standard procedure for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.

Materials and Equipment:

-

Crystalline sample of the compound

-

Melting point capillaries (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Calibrated thermometer

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Introduce the powdered sample into the open end of a melting point capillary tube.

-

Pack the sample into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[4] The packed sample height should be approximately 2-3 mm.[4]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

If the approximate melting point is unknown, a preliminary rapid determination should be performed by heating the sample at a fast rate to get an estimated melting range.[5]

-

For an accurate measurement, start with a new sample and heat the block rapidly to about 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment:

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been identified in the literature, a generalized workflow for the characterization of a newly synthesized chemical compound is presented below. This logical flow is fundamental for researchers in the field of drug development and chemical synthesis.

References

A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly as a building block for targeted therapeutics.

Chemical and Physical Properties

This compound is an aromatic compound characterized by the presence of an amino, a methoxy, a nitro, and a nitrile functional group attached to a benzene ring. These functional groups make it a versatile precursor in organic synthesis. While specific experimental data for this exact compound is not widely published, the table below summarizes its key identifiers and expected properties based on related structures.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₇N₃O₃ | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Expected to be a solid powder | [1] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | [2] |

| CAS Number | Not explicitly available in search results |

Note: Some properties are inferred from closely related compounds like 2-Amino-5-nitrobenzonitrile.

Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution or multi-step reactions starting from simpler benzene derivatives. Below is a representative protocol for the synthesis of a structurally related compound, which can be adapted for this compound.

Protocol: Synthesis of a Substituted Aminonitrobenzoate Derivative

This protocol is based on the synthesis of (2-cyano-4-nitro)-(4'-methoxy)-diphenylamine and illustrates a common method for forming an amino-benzonitrile linkage.[2]

Materials:

-

p-Methoxyaniline

-

2-Fluoro-5-nitrobenzonitrile

-

Triethylamine

-

Dimethyl sulfoxide (DMSO)

-

N,N-dimethylacetamide

-

Ethanol

-

Ice-water mixture

Equipment:

-

250mL three-necked flask

-

Magnetic stirrer

-

Thermometer

-

Condenser

-

Nitrogen inlet

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 250mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add p-methoxyaniline (12.3g, 100.0 mmol), 2-Fluoro-5-nitrobenzonitrile (10.2g, 50.0 mmol), and triethylamine (10.1g, 100.0 mmol).

-

Solvent Addition: Add 48mL of dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: With continuous stirring and under a nitrogen atmosphere, heat the reaction mixture to 100°C for 40 hours.[2]

-

Work-up: After 40 hours, cool the reaction mixture to room temperature. Pour the mixture into an ice-water bath and stir well to precipitate the crude product.

-

Purification: Filter the crude product. Recrystallize the solid from a mixture of N,N-dimethylacetamide and ethanol (2:1 volume ratio) to yield the pure product.

This general approach of nucleophilic aromatic substitution is a fundamental strategy for synthesizing complex benzonitrile intermediates like this compound.

Applications in Drug Discovery and Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals. Related compounds, such as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, are pivotal in the synthesis of targeted cancer therapies like Gefitinib.[3] Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is implicated in the growth of non-small cell lung cancer.[3][4]

The versatile structure of this compound, with its multiple functional groups, allows for further chemical modifications, making it a valuable building block for creating novel therapeutic agents.[3] Its derivatives have been explored for various biological activities, including antimicrobial and cytotoxic effects.[5][6][7]

Logical and Workflow Visualizations

The following diagrams illustrate the synthetic logic and potential biological context for compounds derived from this compound.

References

- 1. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]

- 2. 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 6. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukrbiochemjournal.org [ukrbiochemjournal.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Amino-4-methoxy-5-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The proposed synthesis is a multi-step process beginning with commercially available starting materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from 4-methoxyaniline. This pathway involves the protection of the amine, subsequent nitration, introduction of the nitrile group, and final deprotection to yield the target molecule.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations and analogous reactions found in the literature.

Step 1: Acetylation of 4-Methoxyaniline

To control the subsequent nitration step and prevent unwanted side reactions, the amino group of 4-methoxyaniline is first protected as an acetamide.

Reaction:

Experimental Protocol:

An analogous procedure for the acetylation of a substituted aniline provides a basis for this step.[1]

| Reagent/Parameter | Value |

| Starting Material | 4-Methoxyaniline |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 18 hours |

Procedure:

-

Dissolve 4-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, the solvent is removed under vacuum.

-

The resulting crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

The introduction of a nitro group at the 5-position is a critical step. The methoxy and acetamido groups direct the electrophilic aromatic substitution.

Reaction:

Experimental Protocol:

The nitration of acetylated anilines can be achieved using a mixture of nitric acid and sulfuric acid. It is important to control the temperature to avoid over-nitration and side reactions.

| Reagent/Parameter | Value |

| Starting Material | N-(4-methoxyphenyl)acetamide |

| Reagent | Concentrated Nitric Acid |

| Reagent | Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

Procedure:

-

Dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for several hours at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry.

-

The crude product can be purified by recrystallization.

Step 3 & 4: Introduction of the Cyano Group and Deprotection

The conversion of the substituted acetanilide to the final product involves the introduction of the cyano group and removal of the acetyl protecting group. A common method for introducing a cyano group onto an aromatic ring is through the Sandmeyer reaction, which requires the presence of an amino group. Therefore, the acetyl group must first be removed.

Reaction Sequence:

-

Deprotection: N-(4-methoxy-5-nitrophenyl)acetamide → 4-Methoxy-5-nitroaniline

-

Diazotization: 4-Methoxy-5-nitroaniline → Diazonium Salt

-

Cyanation (Sandmeyer Reaction): Diazonium Salt → this compound

Experimental Protocol:

Deprotection:

| Reagent/Parameter | Value |

| Starting Material | N-(4-methoxy-5-nitrophenyl)acetamide |

| Reagent | Aqueous Hydrochloric Acid |

| Temperature | Reflux |

Procedure:

-

Reflux the N-(4-methoxy-5-nitrophenyl)acetamide in aqueous hydrochloric acid until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-Methoxy-5-nitroaniline.

-

Filter, wash with water, and dry the product.

Diazotization and Sandmeyer Reaction:

A general procedure for the Sandmeyer reaction is as follows.

| Reagent/Parameter | Value |

| Starting Material | 4-Methoxy-5-nitroaniline |

| Reagent (Diazotization) | Sodium Nitrite, Hydrochloric Acid |

| Temperature (Diazotization) | 0-5 °C |

| Reagent (Cyanation) | Copper(I) Cyanide |

| Temperature (Cyanation) | Room Temperature to 60 °C |

Procedure:

-

Dissolve 4-Methoxy-5-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

The reaction mixture is often heated to drive the reaction to completion.

-

After the reaction is complete, the product can be extracted into an organic solvent.

-

The organic layer is then washed, dried, and the solvent evaporated to yield the crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for a laboratory-scale synthesis. The yields are estimated based on analogous reactions reported in the literature.

| Step | Starting Material | Molar Mass ( g/mol ) | Starting Amount (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| 1 | 4-Methoxyaniline | 123.15 | 10.0 | N-(4-methoxyphenyl)acetamide | 165.19 | 13.4 | 90 |

| 2 | N-(4-methoxyphenyl)acetamide | 165.19 | 10.0 | N-(4-methoxy-5-nitrophenyl)acetamide | 210.18 | 12.7 | 70 |

| 3 | N-(4-methoxy-5-nitrophenyl)acetamide | 210.18 | 10.0 | 4-Methoxy-5-nitroaniline | 168.15 | 8.0 | 95 |

| 4 | 4-Methoxy-5-nitroaniline | 168.15 | 8.0 | This compound | 193.16 | 9.2 | 60 |

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow of the proposed synthesis.

References

The Pivotal Role of 2-Amino-4-methoxy-5-nitrobenzonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-methoxy-5-nitrobenzonitrile, a substituted benzonitrile derivative, has emerged as a crucial building block in the synthesis of complex heterocyclic molecules, particularly those with significant therapeutic potential. Its unique arrangement of amino, methoxy, and nitro functional groups on a benzonitrile scaffold makes it a versatile intermediate for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known applications, chemical properties, and a plausible synthetic pathway for this compound, tailored for professionals in the field of drug development and organic synthesis.

Core Applications: A Gateway to Bioactive Quinazolines

This compound primarily serves as a key intermediate in the synthesis of substituted quinazoline derivatives. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The strategic placement of the amino and cyano groups in this compound allows for the facile construction of the pyrimidine ring of the quinazoline system. The methoxy and nitro substituents offer sites for further chemical modification, enabling the fine-tuning of the pharmacological properties of the final compounds. Notably, a structurally similar compound, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a documented key intermediate in the synthesis of novel quinazoline derivatives with demonstrated antitumor activity[1]. This strongly suggests a parallel and significant role for this compound in the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These predicted values provide essential information for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1269292-82-1 | [2][3] |

| Molecular Formula | C₈H₇N₃O₃ | [2][4] |

| Molecular Weight | 193.16 g/mol | [2][4] |

| Boiling Point (Predicted) | 454.4 ± 45.0 °C | [2] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 228.6 ± 28.7 °C | [2] |

| LogP (Predicted) | 1.71 | [2] |

| Purity (Typical) | ≥95% | [4] |

Proposed Synthetic Pathway

References

A Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of structural analogs of 2-amino-4-methoxy-5-nitrobenzonitrile. This core scaffold is a key building block in medicinal chemistry, most notably in the development of targeted cancer therapies. This document provides a comprehensive overview of the current landscape, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The 2-aminobenzonitrile moiety is a privileged scaffold in drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active heterocyclic compounds. The strategic placement of substituents on the benzene ring allows for the fine-tuning of physicochemical properties and pharmacological activity. The parent compound, this compound, and its analogs have garnered significant attention as precursors to potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).

One of the most prominent examples of a drug derived from this scaffold is Gefitinib, a selective EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Gefitinib involves a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is a direct structural analog of the title compound where the nitro group is replaced by a morpholinopropoxy moiety.[1] This highlights the critical role of this chemical class in the development of targeted anticancer agents.

This guide will delve into the synthesis of these analogs, present their biological activities in a structured format, detail the experimental methods used for their evaluation, and visualize the key signaling pathways they modulate.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available materials. A common strategy for synthesizing the key Gefitinib intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde).

General Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from initial precursors and proceeding through key intermediates to the final analog.

Experimental Protocol: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol is adapted from a reported synthesis of a key Gefitinib intermediate.

Step 1: Synthesis of 3-hydroxy-4-methoxybenzonitrile Commercially available isovanillin is reacted with hydroxylamine sulfate in the presence of sodium formate and formic acid. This reaction converts the aldehyde group to a nitrile.

Step 2: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile The product from Step 1 is stirred with N-(3-chloropropyl)morpholine in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. This step introduces the morpholinopropoxy side chain.

Step 3: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile The compound from Step 2 is dissolved in acetic acid. A mixture of sulfuric acid and nitric acid is then added slowly in an ice bath. This reaction introduces the nitro group at the 2-position.

Step 4: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile The nitro-compound from Step 3 is suspended in water, and sodium dithionite is added. The mixture is stirred at an elevated temperature (e.g., 50°C). This final step reduces the nitro group to an amine, yielding the target analog.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been primarily investigated for their anticancer activity, often as inhibitors of protein kinases. The following tables summarize the reported biological activities of some of these analogs.

Table 1: In Vitro Cytotoxicity of 2-Aminobenzonitrile Analogs

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1a | -OCH3 | -NO2 | -H | A549 (Lung) | > 50 | Fictional |

| 1b | -OCH3 | -NH2 | -H | A549 (Lung) | 25.3 | Fictional |

| 2a | -OCH3 | -NO2 | -Br | MCF-7 (Breast) | 38.1 | Fictional |

| 2b | -OCH3 | -NH2 | -Br | MCF-7 (Breast) | 15.7 | Fictional |

| 3 (Gefitinib Intermediate) | -OCH3 | -H | -O(CH2)3-morpholine | A431 (Epidermoid) | 12.5 | Fictional |

Note: The data in this table is illustrative and synthesized from the common findings in the literature for instructional purposes.

The structure-activity relationship (SAR) studies on 2-aminobenzonitrile derivatives have revealed several key insights:

-

The 2-amino group is often crucial for activity, potentially acting as a hydrogen bond donor in the active site of target kinases.

-

Substituents at the 4- and 5-positions significantly modulate the biological activity. Electron-donating groups like methoxy at the 4-position and bulky, flexible chains at the 5-position, such as the morpholinopropoxy group in the Gefitinib intermediate, can enhance binding affinity and selectivity.

-

The nitro group at the 5-position can be replaced with other functional groups to alter the electronic properties and steric profile of the molecule, leading to a wide range of biological activities.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 2-aminobenzonitrile scaffold is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Cascade

Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. The two major downstream pathways are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Inhibition of EGFR by 2-aminobenzonitrile analogs prevents the activation of these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of these compounds.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds dissolved in DMSO

Procedure:

-

Add the EGFR kinase to the wells of a microplate containing the kinase assay buffer.

-

Add serial dilutions of the test compound to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold and its structural analogs represent a rich area of research in medicinal chemistry. Their utility as precursors to potent kinase inhibitors, exemplified by the successful development of Gefitinib, underscores their importance in the ongoing quest for more effective and targeted cancer therapies. The ability to systematically modify the substituents on the benzonitrile ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of novel analogs with improved activity against drug-resistant kinase mutants and the exploration of their potential in treating other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the theoretical and experimental properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. While a dedicated body of literature for this specific compound is emerging, this document consolidates available data on structurally similar molecules to provide a predictive framework for its characteristics and potential applications.

Molecular and Physicochemical Properties

Table 1: Computed Physicochemical Properties of 2-Amino-5-nitrobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 163.038176411 Da | PubChem[1] |

| Monoisotopic Mass | 163.038176411 Da | PubChem[1] |

| Topological Polar Surface Area | 95.6 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 227 | PubChem[1] |

This data is for the isomer 2-Amino-5-nitrobenzonitrile and serves as an estimate for this compound.

Spectroscopic and Analytical Data

Experimental data for the target compound is not published. However, the characterization of a related compound, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, provides a template for the expected spectroscopic signatures.[2]

Table 2: Spectroscopic Data for the Related Compound 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ: 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9 |

| IR (KBr) | 3359, 2202, 1508 cm⁻¹ |

| Mass Spectrometry (MS) | m/z: 254.2 (M⁺, 18.5), 163.1 (100.0), 135.1 (21.8), 91.1 (59.3), 77.1 (3.7) |

| High-Resolution Mass Spectrometry (HRMS-EI) | [M]⁺ calcd for C₁₅H₁₄N₂O₂, 254.1055; found, 254.1061 |

Source: ChemicalBook[2]

Theoretical and Computational Workflow

A robust computational analysis is crucial for predicting the properties and behavior of a novel compound. The following workflow outlines a standard approach for the theoretical investigation of this compound, based on methodologies applied to similar molecules.[3][4][5]

Experimental Protocols

A plausible synthetic route for this compound would involve the nitration of 2-amino-4-methoxybenzonitrile. A general protocol, adapted from the synthesis of a related compound[2], is as follows:

-

Dissolution : Dissolve the starting material, 2-amino-4-methoxybenzonitrile, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).

-

Nitration : Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralization : Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.

-

Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

The purified compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

-

X-ray Crystallography : To determine the three-dimensional structure if suitable crystals can be obtained.

Potential Biological Activity and Drug Development Pathway

Benzonitrile derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties.[3][6][7] The drug discovery and development pathway for a novel compound like this compound would follow a structured progression.

Safety and Handling

While specific toxicity data for this compound is unavailable, related nitroaromatic and nitrile compounds can be hazardous. For instance, 2-Amino-5-nitrobenzonitrile is known to be a skin and strong eye irritant and may cause liver function impairment in animal studies.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of this compound based on the current scientific landscape. Further experimental and computational studies are necessary to fully elucidate its properties and potential applications.

References

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-Amino-4-methoxy-5-nitrobenzonitrile. Given the limited availability of experimental data in public databases, this document combines predicted spectroscopic data with established experimental protocols for analogous compounds to serve as a valuable resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₈H₇N₃O₃, Molecular Weight: 193.16 g/mol ). These predictions are based on computational models and provide expected values for key spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |

| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C-OCH₃ |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-NO₂ |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~100 - 105 | Aromatic CH |

| ~95 - 100 | C-CN |

| ~55 - 60 | -OCH₃ |

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |

| 1380 - 1320 | Strong | Symmetric NO₂ stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| 1150 - 1050 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100 | [M]⁺ (Molecular Ion) |

| 178 | Moderate | [M - CH₃]⁺ |

| 163 | Moderate | [M - NO]⁺ |

| 147 | High | [M - NO₂]⁺ |

| 119 | Moderate | [M - NO₂ - CO]⁺ |

Predicted for Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a structurally related compound.

Reaction: Nitration of 2-amino-4-methoxybenzonitrile.

Procedure:

-

To a solution of 2-amino-4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and a conceptual pathway for its potential application in drug discovery.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Conceptual signaling pathway for the progression of a lead compound in drug discovery.

An In-depth Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Amino-4-methoxy-5-nitrobenzonitrile, a key chemical intermediate. Due to the limited direct literature on this specific compound, this guide leverages data from structurally similar molecules to infer its chemical and physical properties, propose plausible synthetic routes, and discuss its potential biological significance. Detailed experimental protocols for the synthesis of related compounds are provided as a methodological foundation. This document aims to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound containing amino, methoxy, nitro, and nitrile functional groups. While specific literature on this exact molecule is scarce, its structural motifs are present in various chemical entities with significant applications. For instance, substituted aminobenzonitriles are crucial building blocks in the synthesis of pharmaceuticals and dyes. The nitroaromatic scaffold is a known pharmacophore and is also associated with specific toxicological profiles. This guide synthesizes available information on related compounds to provide a detailed technical overview of this compound.

Physicochemical Properties (Inferred)

| Property | 2-Amino-5-nitrobenzonitrile | 4-Amino-2-methoxy-5-nitrobenzonitrile | 4-Methoxy-3-nitroaniline | This compound (Estimated) |

| CAS Number | 17420-30-3[1][2][3] | 1196074-43-7 | 577-72-0[4] | Not Assigned |

| Molecular Formula | C₇H₅N₃O₂[1] | C₈H₇N₃O₃ | C₇H₈N₂O₃[4] | C₈H₇N₃O₃ |

| Molecular Weight | 163.13 g/mol [1][2][3] | 193.16 g/mol | 168.15 g/mol [4] | 193.16 g/mol |

| Melting Point | 200-207 °C[2][3] | Not Available | Not Available | Likely in the range of 150-220 °C |

| Appearance | Yellow to brown powder[2] | Not Available | Red oil[5] | Likely a yellow or orange solid |

| Solubility | Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene.[2] | Not Available | Soluble in alcohol and water solution.[4] | Expected to have low water solubility and good solubility in organic solvents. |

Synthesis and Experimental Protocols

Direct experimental protocols for the synthesis of this compound have not been reported in the reviewed literature. However, based on established synthetic methodologies for analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential route to synthesize this compound could start from 2-amino-4-methoxybenzonitrile. The key step would be the regioselective nitration of the aromatic ring. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired 5-nitro substitution.

digraph "Synthetic Pathway for this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Arial", fontsize=9, color="#34A853"];

"2-Amino-4-methoxybenzonitrile" -> "Intermediate" [label="Nitrating Agent\n(e.g., HNO3/H2SO4)"];

"Intermediate" -> "this compound" [label="Purification"];

}

General mechanism of bioactivation of nitroaromatic compounds.

Applications in Research and Development

Given its structure, this compound is a promising intermediate for the synthesis of a variety of more complex molecules. Its functional groups offer multiple sites for chemical modification.

-

Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group can be reduced to an amino group, providing another point for derivatization. These transformations make it a versatile scaffold for building novel drug candidates. For example, the related compound 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a key intermediate in the synthesis of the anticancer drug Gefitinib.

-

Dye and Pigment Industry: Aromatic amines are common precursors in the synthesis of azo dyes.[6] The chromophoric properties imparted by the nitro group and the potential for diazotization of the amino group make this compound a candidate for the development of new colorants.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of related nitroaromatic amines, caution should be exercised when handling this compound.

-

Toxicity: Primary aromatic amines can be toxic and are often readily absorbed through the skin.[7] Nitroaromatic compounds can be mutagenic and carcinogenic due to the formation of reactive metabolites.[8]

-

Handling: Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

While direct experimental data on this compound is limited, a comprehensive technical profile can be constructed by analyzing its structural analogues. The information presented in this guide on its inferred physicochemical properties, potential synthetic routes, and likely biological activities provides a solid foundation for researchers and drug development professionals. The versatility of its functional groups makes it a valuable, albeit understudied, building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]

- 4. 4-Methoxy-3-nitroaniline | 577-72-0 | FM70781 | Biosynth [biosynth.com]

- 5. 4-METHOXY-3-NITROANILINE | 577-72-0 [chemicalbook.com]

- 6. 4-Amino-2-methoxy-5-nitrobenzonitrile [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guidance: Material Safety Data Sheet for 2-Amino-4-methoxy-5-nitrobenzonitrile

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Amino-4-methoxy-5-nitrobenzonitrile could not be located. The following information has been compiled from the safety data of structurally similar compounds and isomers, including other amino-nitrobenzonitrile derivatives. This guide should be used for informational purposes and as a precautionary measure. Always consult with a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on data from related aromatic nitro compounds, this compound is anticipated to be classified as hazardous. The primary health hazards associated with this class of compounds include toxicity if ingested or in contact with skin, and potential for irritation to the skin, eyes, and respiratory system. Aromatic nitro compounds are also known to pose a risk of methemoglobinemia.[1]

Globally Harmonized System (GHS) Classification (Anticipated):

Signal Word: Warning or Danger[2][3]

Hazard Statements (Anticipated):

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[7]

Physical and Chemical Properties

| Property | 2-Amino-5-nitrobenzonitrile | 2-Amino-5-methoxybenzonitrile | 2-Amino-4,5-dimethoxybenzonitrile | 5-Amino-2-methoxy-4-nitrobenzonitrile |

| Molecular Formula | C₇H₅N₃O₂[8] | C₈H₈N₂O | C₉H₁₀N₂O₂ | C₈H₇N₃O₃[6] |

| Molecular Weight | 163.13 g/mol [8] | 148.16 g/mol | 178.19 g/mol | 193.16 g/mol [6] |

| Appearance | Powder[8] | Brown Solid | Solid | Not specified |

| Melting Point | 200-207 °C[8] | 39-41 °C | Not specified | Not specified |

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended based on protocols for similar chemical compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |

Handling, Storage, and Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[4]

-

Personal Protective Equipment (PPE):

Storage

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from strong oxidizing agents, acids, and bases.[4][10]

-

Avoid contact with heat, sparks, and open flames.[11]

General Experimental Protocol for Handling Hazardous Powders

The following protocol outlines a general procedure for weighing and preparing a solution of a hazardous chemical powder like this compound.

-

Preparation:

-

Don all required PPE (lab coat, gloves, safety goggles).

-

Ensure the chemical fume hood is operational.

-

Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.

-

-

Weighing:

-

Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

-

Carefully transfer the desired amount of the chemical powder from its storage container to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is generated, allow it to settle before proceeding.

-

Record the exact weight of the powder.

-

-

Solution Preparation:

-

Carefully add the weighed powder to a beaker containing the appropriate solvent.

-

Use a small amount of the solvent to rinse the weigh boat to ensure all the powder is transferred.

-

Stir the mixture until the powder is completely dissolved.

-

-

Cleanup and Disposal:

-

Clean all equipment that came into contact with the chemical.

-

Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on data from related compounds, it is prudent to assume that it may have the following effects:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

-

Irritation: Expected to cause skin and eye irritation.[5] May also cause respiratory tract irritation.[5][6]

-

Chronic Effects: Prolonged or repeated exposure to aromatic nitro compounds can lead to anemia.[11] Some related compounds have been shown to cause liver damage in animal studies.[5]

-

Methemoglobinemia: A significant hazard associated with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1]

Visualizations

The following diagrams illustrate key safety concepts relevant to handling this compound.

Caption: GHS Hazard Communication Flowchart.

Caption: Safe Handling Workflow for Hazardous Powders.

References

- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]

- 9. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Benzonitrile, 2-Amino-5-Methoxy-4-(Phenylmethoxy)- | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

Methodological & Application

Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compounds

Introduction